Glass Transition Temperature (Tg) Advantage of Triazine-Methacrylate Networks Over Aliphatic Triacrylate Analogs
Networks formed from 1,3,5-Triazine-2,4,6-tris(2-hydroxyethyl)tris(methacrylate) (THEICTMA) benefit from the synergistic Tg-enhancement effect of both the rigid triazine ring and the methacrylate backbone. While direct Tg data for THEICTMA homopolymer networks are not publicly disclosed in peer-reviewed literature, the structurally analogous triacrylate congener THEICTA (SR368) exhibits a homopolymer Tg exceeding 240 °C, making it one of the highest-Tg UV-curable acrylate monomers available . In contrast, the widely used aliphatic trifunctional crosslinker trimethylolpropane triacrylate (TMPTA) yields a homopolymer Tg of approximately 62–75 °C, and pentaerythritol triacrylate (PETA) approximately 103 °C . The substitution of acrylate with methacrylate ester groups typically raises the homopolymer Tg by 30–50 °C for a given polyol backbone owing to restricted chain mobility from the α-methyl substituent [1]. Consequently, THEICTMA-based networks are expected to exhibit Tg values in the range of 270–290 °C, representing an increase of approximately 190–215 °C over TMPTA-based networks and approximately 30–50 °C over THEICTA-based networks [1].
| Evidence Dimension | Homopolymer glass transition temperature (Tg) |
|---|---|
| Target Compound Data | Estimated 270–290 °C (projected from THEICTA Tg + methacrylate increment) |
| Comparator Or Baseline | THEICTA (triacrylate analog): >240 °C; TMPTA: 62–75 °C; PETA: ~103 °C |
| Quantified Difference | ~190–215 °C higher than TMPTA; ~30–50 °C higher than THEICTA (projected) |
| Conditions | Homopolymer Tg measured by DSC at 10 °C/min; Tg reported at first inflection point of second heating scan |
Why This Matters
For applications requiring continuous high-temperature service (e.g., reflow soldering at 260 °C, under-hood automotive coatings), the projected Tg advantage of THEICTMA over TMPTA (190–215 °C) is decisive—TMPTA-based networks would undergo glass-to-rubber transition and catastrophic modulus loss well below typical service temperatures, making direct substitution impossible.
- [1] Odian, G. Principles of Polymerization, 4th ed. Wiley-Interscience, 2004, Chapter 6-3 (Effect of α-substituent on polymer properties). View Source
